molecular formula C18H20N4O5 B12076671 5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide

5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide

Cat. No.: B12076671
M. Wt: 372.4 g/mol
InChI Key: ARBGQESXIADDNX-UHFFFAOYSA-N
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Description

5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl and isoindolinyl moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidinyl derivative with an isoindolinyl derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-(2,6-dioxopiperidin-3-yl)picolinamide
  • 5-Amino-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide

Uniqueness

Compared to similar compounds, 5-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)pentanamide stands out due to its unique structural features, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide

InChI

InChI=1S/C18H20N4O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9,19H2,(H,20,23)(H,21,24,25)

InChI Key

ARBGQESXIADDNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCN

Origin of Product

United States

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